Compound Description: This compound is reported to possess 1.5-fold higher antioxidant ability than butylated hydroxytoluene, as determined by a Ferric reducing antioxidant power assay. []
Relevance: This compound shares the core 4H-1,2,4-triazol-3-yl)thio)acetohydrazide structure with N-(3-chlorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, differing in the substituents at the 4 and 5 positions of the triazole ring and the presence of a hydrazone moiety instead of an acetamide group.
Compound Description: This class of compounds, particularly the S-derivatives, are being investigated for their anti-hypoxic activity. [] One derivative, 1-((4-ethyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-yl)thio)propane-2-one, has demonstrated an increase in rat lifespan in models of acute hypoxia with hypertension, exceeding the efficacy of Mexidol. []
Relevance: These compounds belong to the bis-1,2,4-triazole class and share the 1,2,4-triazole-3-thiol moiety with N-(3-chlorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. The presence of two triazole rings linked by a thiomethylene bridge distinguishes them from the target compound.
Compound Description: This compound is an active pharmaceutical ingredient (API). Metabolism studies have identified its main metabolite as the 5-((carboxymethyl)thio)-4-(2-methoxyphenyl)-1-methyl-3-(pyridin-4-yl)-4H-1,2,4-triazol-1-um cation, formed by N-methylation. []
Relevance: This compound shares the 4H-1,2,4-triazole-3-yl)thio)acetate core structure with N-(3-chlorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. The differences lie in the substituents on the triazole ring (2-methoxyphenyl and pyridin-4-yl) and the presence of a morpholinium counterion instead of an N-(3-chlorophenyl)acetamide group.
Compound Description: This series of compounds, derived from 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol, are being investigated for their potential antimicrobial, antifungal, and antitubercular activities. []
Relevance: These compounds share the 4H-1,2,4-triazole-3-yl)thio)acetamide core structure with N-(3-chlorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. Variations are found in the substituents on the triazole ring and the specific aryl group attached to the acetamide nitrogen.
Compound Description: This compound, derived from 4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, has been used as a ligand for the synthesis of a Hg(II) complex. [] Its molecular and supramolecular structures have been studied by X-ray diffractometry. []
Relevance: This compound is structurally similar to N-(3-chlorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, sharing the 4H-1,2,4-triazol-3-yl)thio)acetate core structure. The key differences lie in the substituents at the 4 and 5 positions of the triazole ring (phenyl and pyridin-2-yl, respectively) and the presence of a methyl ester group instead of the acetamide moiety.
Compound Description: This class of compounds, synthesized from 4-amino-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol, has been studied for antimicrobial, antioxidant, and anti-inflammatory activities. [] Derivatives containing electron-withdrawing groups on the phenyl ring showed promising biological activities. []
Relevance: These compounds share the core 4H-1,2,4-triazol-3-yl)thio)acetamide structure with N-(3-chlorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. They differ in the presence of a substituted aryl carbamoyl methyl group at the 4-position of the triazole ring and the variable aryl substituent on the acetamide nitrogen.
Compound Description: The crystal structure of this compound has been determined by X-ray diffractometry, revealing the spatial orientation of its various substituents and the intermolecular interactions that govern its crystal packing. []
Relevance: This compound shares the 4H-1,2,4-triazol-3-yl)sulfanyl)acetamide core structure with N-(3-chlorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. It differs in the substituents at the 4 and 5 positions of the triazole ring (phenyl and 4-(methylsulfanyl)benzyl, respectively), and the chlorine atom on the phenyl ring is located at the 2-position instead of the 3-position.
Compound Description: This compound is part of a series exploring 4-ethyl substituents on the 1,2,4‐triazole ring for α‐glucosidase inhibitory potential. It was synthesized with a high yield (up to 91%). []
Relevance: This compound shares the 4H‐1,2,4‐triazol‐3‐yl]thio}acetamide core structure with N-(3-chlorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. It differs in the substituents at the 5-position (naphthalen-1-ylmethyl) and the phenyl group attached to the acetamide nitrogen instead of the 3-chlorophenyl group.
Compound Description: This series of compounds, derived from 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide, are synthesized by reacting the parent compound with various aldehydes and ketones. []
Relevance: These compounds share the 4H-1,2,4-triazol-3-yl)thio)acetohydrazide core structure with N-(3-chlorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, differing in the substituents at the 4 and 5 positions of the triazole ring and the presence of a diverse range of R groups on the hydrazone moiety.
S-substituted derivatives of 4-R-5-((3-(pyridin-4-yl)-1H-1,2,4-triazol-5yl)thio)methyl)-4H-1,2,4-triazole-3-thiol
Compound Description: These compounds, synthesized from 4-R-5-((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiol, were found to have antimicrobial activity against strains of Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. []
Relevance: These compounds share the 4H-1,2,4-triazol-3-thiol moiety with N-(3-chlorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, but are distinguished by the presence of two triazole rings linked by a thiomethylene bridge.
Compound Description: The crystal structure of this compound has been determined by X-ray diffractometry, revealing an 'extended' conformation and the formation of inversion dimers through N—H⋯N hydrogen bonds. []
Relevance: This compound shares the 4H-1,2,4-triazol-3-yl]sulfanyl}-N-(aryl)acetamide core structure with N-(3-chlorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. Differences lie in the substituents at the 4 and 5 positions of the triazole ring (phenyl and 4-chlorophenoxymethyl, respectively) and the presence of a 4-nitrophenyl group on the acetamide nitrogen.
Compound Description: This compound, derived from 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, was synthesized and evaluated for its antimicrobial activity. []
Relevance: This compound shares the 4-phenyl-5-pyridine-4-yl-4H-1,2,4-triazol-3-yl)thio moiety with N-(3-chlorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, but is distinguished by its complex structure, incorporating two triazole rings and a piperazine moiety.
Compound Description: This compound is an active pharmaceutical ingredient and its impurities have been studied using a validated HPLC-DAD method. []
Relevance: This compound shares the 4H-1,2,4-triazol-3-yl)thio)acetate core structure with N-(3-chlorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. It differs in the substituents on the triazole ring (2-methoxyphenyl and pyridin-4-yl) and the presence of a morpholinium counterion.
Compound Description: This compound exhibited the ability to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia and affected the levels of Parkinson’s disease markers after administration of the same neurotoxin. []
Relevance: This compound shares the 4H-1,2,4-triazol-3-yl)thio)acetate core structure with N-(3-chlorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. The difference lies in the substituent at the 4-position of the triazole ring (amino group) and the presence of an ethyl ester instead of the acetamide moiety.
N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide, N′-((1H-pyrrol-2-yl)methylene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide and N′-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide
Compound Description: These three compounds, derived from 4-phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione, demonstrated activity against 3D cell cultures of melanoma, breast, and pancreatic cancers. []
Relevance: These compounds are structurally related to N-(3-chlorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, sharing the 4H-1,2,4-triazol-3-yl)thio)acetohydrazide core structure. They differ in the substituents at the 4 and 5 positions of the triazole ring and the presence of various hydrazone moieties instead of an acetamide group.
2-{5-[2-(2,6-dichloro-phenylamino)-benzyl]-4-ethyl-4 Н -[1,2,4]triazol-3-ylsulfanyl}- N -(4-chlorophenyl)acetamide (compound 3 b ) and 2-{5-[2-(2,6-dichloro-phenylamino)-benzyl]-4-ethyl-4 Н -[1,2,4]triazol-3-ylsulfanyl}-1-[5-(4-methoxy-phenyl)-3-(naphthalen-2-yl)-4,5-dihydro-pyrazol-1-yl]-ethanone (compound 5 c )
Compound Description: These compounds, synthesized from 5-[2-(2,6-dichlorophenylamino)benzyl]-4 H -1,2,4-triazole-3-thioles, exhibited anti-inflammatory activity comparable to diclofenac sodium in a carrageenan-induced edema model in rats. []
Relevance: These compounds share the 4-ethyl-4H-1,2,4-triazol-3-yl)thio core structure with N-(3-chlorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. They differ in the presence of a 2-(2,6-dichlorophenylamino)benzyl substituent at the 5-position of the triazole ring and the presence of either a N-(4-chlorophenyl)acetamide or a 1-[5-(4-methoxy-phenyl)-3-(naphthalen-2-yl)-4,5-dihydro-pyrazol-1-yl]-ethanone moiety.
Compound Description: This compound and its derivatives, synthesized from hydrazinecarbothioamide, exhibited a broad spectrum of antimicrobial activity. []
Relevance: This compound is structurally related to N-(3-chlorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide by the presence of the 4-phenyl-4H-1,2,4-triazole-3-thiol moiety. The key difference is the presence of two triazole rings linked by a methylene bridge.
Compound Description: This series of compounds demonstrated anticancer activity against human lung cancer (A549) cells, inducing apoptosis and inhibiting MMP-9. []
Relevance: These compounds share the 4H-1,2,4-triazol-3-yl]thio]-N-(substituted aryl)acetamide core structure with N-(3-chlorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. They differ in the substituents at the 4 and 5 positions of the triazole ring (phenyl and (4-aminophenoxy)methyl, respectively).
Compound Description: This compound and its derivatives, synthesized from hydrazinecarbothioamide, exhibited antimicrobial activity against various microorganisms. []
Relevance: This compound is structurally similar to N-(3-chlorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, sharing the 4-phenyl-4H-1,2,4-triazole-3-thiol moiety. The key difference lies in the presence of two triazole rings linked by a methylene bridge.
5,5-dimethyl-4-phenyl-4,5-dihydro-3H-1,2,4-triazole-3-thione, 4-phenyl-5-(pyrazin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, and 2-((5-(pyridin-2-yl) -4H-1,2,4-triazol-3-yl)thio)acetic acid
Compound Description: These three compounds, prepared by condensation and oxidative cyclization, were structurally characterized using single-crystal X-ray diffraction. []
Relevance: These compounds share the core 1,2,4-triazole structure with N-(3-chlorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. They differ in the substituents at the 4 and 5 positions of the triazole ring and the presence of a thiol, thione, or carboxylic acid group instead of the thioacetamide moiety.
2-Heteroaryl-[1,2,4]triazolo[1,5-c]quinazoline-5(6 H)-thiones and Their S-Substituted Derivatives
Compound Description: This class of compounds, synthesized through various methods, exhibited antibacterial activity against Staphylococcus aureus. Some derivatives also showed cytotoxic effects against cancer cell lines. []
Relevance: These compounds share the 1,2,4-triazole structure with N-(3-chlorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. They differ significantly in their overall structure, being fused to a quinazoline ring and having various heteroaryl substituents at the 2-position.
Compound Description: This series of compounds, synthesized from ethyl 2-[ethoxy(4- (aryl)methylene]hydrazinecarboxylates, served as precursors for the preparation of various 1,2,4-triazole derivatives, including thiadiazole and Schiff base derivatives. [] These derivatives were evaluated for their antimicrobial activities. []
Relevance: These compounds share the 1,2,4-triazole structure with N-(3-chlorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. They differ in the presence of a cyanomethyl substituent at the 3-position of the triazole ring and an ethyl carbamate group at the 4-position.
Compound Description: This compound, synthesized as part of a series of novel acefylline-triazole hybrids, showed potent activity against human liver carcinoma cells (Hep G2). []
Relevance: This compound shares the 4H-1,2,4-triazol-3-ylthio)acetamide core structure with N-(3-chlorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. It differs in the substituents at the 4 and 5 positions of the triazole ring (3,4-dichlorophenyl and (1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl, respectively) and the 4-chlorophenyl group attached to the acetamide nitrogen.
Compound Description: This compound is a potent noncompetitive allosteric antagonist of the CCR5 receptor, exhibiting potent antiviral effects for HIV-1. [] It blocks the binding of chemokine CCL3 but not CCL5, while still inhibiting the calcium response effects of CCR5 activation by CCL5. []
Relevance: This compound, while also targeting a G-protein coupled receptor, differs significantly in structure from N-(3-chlorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. It does not contain a triazole ring and its mechanism of action involves allosteric modulation of the CCR5 receptor, whereas the target compound likely acts directly on its target.
Compound Description: This series of compounds, derived from nicotinic acid hydrazide, was converted into Mannich bases by reacting with various heterocyclic amines in the presence of formaldehyde. [] These compounds were screened for antimicrobial, antiurease, and antilipase activities. []
Relevance: These compounds share the 4H‐1,2,4‐triazole‐3‐thiol moiety with N-(3-chlorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. The difference lies in the presence of a pyridin-3-yl group at the 5-position of the triazole ring instead of the ethyl and 3-pyridinyl groups in the target compound.
Compound Description: This compound serves as a key intermediate for synthesizing a range of new compounds, including Schiff's bases, oxadiazoles, and thiazolidines. []
Relevance: This compound does not share any core structural features with N-(3-chlorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. It belongs to a different chemical class, being a coumarin derivative with a hydrazide side chain.
Compound Description: This compound was identified as a non-ATP-competitive inhibitor of Polo-like kinase 1 (Plk1) with an IC50 value of 13.1±1.7 μm, discovered through virtual screening and in vitro enzyme assays. []
Relevance: While this compound possesses a triazine ring, it differs significantly from N-(3-chlorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, which contains a triazole ring. Additionally, its mode of action involves targeting a non-ATP binding site of Plk1, whereas the target compound likely interacts directly with its target.
Compound Description: This series of compounds, bearing various heterocyclic moieties, demonstrated antioxidant and anticancer activities. [] Some derivatives showed higher antioxidant activity than ascorbic acid, while others exhibited cytotoxicity against glioblastoma and breast cancer cell lines. []
Relevance: While sharing a hydrazide group, these compounds are structurally distinct from N-(3-chlorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. They lack the triazole ring and possess a different core structure based on 3-[(4-methoxyphenyl)amino]propanehydrazide.
Compound Description: This class of compounds demonstrated antimicrobial and cytotoxic activity. [] Some derivatives exhibited potent antibacterial and anticandidal effects, while others showed cytotoxicity against leukemia cell lines. []
Relevance: These compounds are structurally distinct from N-(3-chlorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. They are thiazole derivatives rather than triazole derivatives and lack the thioacetamide moiety present in the target compound.
Compound Description: This compound was identified as a potent inhibitor of HIV-1 reverse transcriptase with good aqueous solubility, making it a promising lead for the development of novel water-soluble NNRTI salts. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.